Hsd17B13-IN-24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-24 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other liver-related conditions. The inhibition of HSD17B13 has shown potential in reducing the progression of liver diseases, making this compound a promising candidate for therapeutic applications .
準備方法
The preparation of Hsd17B13-IN-24 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with distilled water . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s purity and consistency.
化学反応の分析
Hsd17B13-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with NAD+ leads to the conversion of ketones to secondary alcohols .
科学的研究の応用
Hsd17B13-IN-24 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps in understanding the regulation of lipid droplets and their impact on liver diseases. In medicine, this compound is being explored as a potential therapeutic agent for treating NAFLD, non-alcoholic steatohepatitis (NASH), and other chronic liver conditions. Additionally, it has industrial applications in the development of new drugs targeting liver diseases .
作用機序
The mechanism of action of Hsd17B13-IN-24 involves the inhibition of the enzyme HSD17B13. This enzyme is responsible for the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation and growth of lipid droplets, thereby mitigating the progression of liver diseases. The molecular targets include the active site of HSD17B13, where the compound binds and prevents the enzyme’s activity .
類似化合物との比較
Hsd17B13-IN-24 can be compared with other similar compounds, such as BI-3231, which is also an inhibitor of HSD17B13. Both compounds target the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and the pathways it affects, making it a valuable tool for research and therapeutic applications .
Similar Compounds
特性
分子式 |
C22H15Cl2FN4O3 |
---|---|
分子量 |
473.3 g/mol |
IUPAC名 |
4,6-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2FN4O3/c1-11(12-4-2-5-13(25)8-12)29-10-26-15-6-3-7-16(18(15)22(29)32)28-21(31)17-9-14(23)19(30)20(24)27-17/h2-11,30H,1H3,(H,28,31)/t11-/m0/s1 |
InChIキー |
MVKABGMNVFRRMU-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
正規SMILES |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。